1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide

CAS No.: 71254-91-6

Cat. No.: VC3861525

Molecular Formula: C13H20IN2O2S+

Molecular Weight: 395.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71254-91-6 |

|---|---|

| Molecular Formula | C13H20IN2O2S+ |

| Molecular Weight | 395.28 g/mol |

| IUPAC Name | 3,4,4-trimethyl-1-(4-methylphenyl)sulfonyl-1,5-dihydroimidazole-1,3-diium;iodide |

| Standard InChI | InChI=1S/C13H19N2O2S.HI/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15;/h5-8,10H,9H2,1-4H3;1H/q+1; |

| Standard InChI Key | UMMPDAVKHJYSCP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[NH+]2CC([N+](=C2)C)(C)C.[I-] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[NH+]2CC([N+](=C2)C)(C)C.[I-] |

Introduction

Chemical Identity and Structural Features

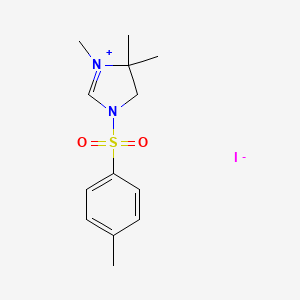

The molecular formula of 1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide is C₁₃H₁₉IN₂O₂S, with a molar mass of 394.27 g/mol . The compound features a bicyclic imidazolinium system substituted at the 1-position with a p-toluenesulfonyl (tosyl) group and at the 3,4,4-positions with methyl groups (Figure 1). The iodide anion balances the positive charge on the nitrogen atom .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 394.27 g/mol |

| CAS Registry Number | 71254-91-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76–78°C (lit.) |

| Spectral Data (FTIR) | ν = 1340 cm⁻¹ (S=O), 1175 cm⁻¹ (C-N) |

| NMR (¹H, DMSO-d₆) | δ 2.40 (s, 3H, CH₃), 3.15 (s, 6H, N-CH₃) |

X-ray crystallography and NMR studies confirm the planarity of the imidazolinium ring and the electron-withdrawing effect of the tosyl group, which enhances electrophilicity at the C2 position . The iodide counterion facilitates solubility in polar aprotic solvents such as DMSO and DMF .

Synthesis and Reactivity

Preparation Methods

The compound is synthesized via a two-step protocol:

-

Quaternization: Reaction of 1-tosylimidazoline with methyl iodide in acetonitrile yields the imidazolinium salt .

-

Purification: Recrystallization from ethanol/water mixtures provides the pure product in 85–92% yield .

Mechanistic Insight: The tosyl group stabilizes the imidazolinium cation through resonance and inductive effects, making the C2 position highly susceptible to nucleophilic attack. This property underpins its role as a tetrahydrofolate (THF) coenzyme model in one-carbon transfer reactions .

Reactivity Profile

1-(p-Tosyl)-3,4,4-trimethyl-2-imidazolinium iodide undergoes three primary reactions:

-

Nucleophilic Ring-Opening: Amines (e.g., aniline, benzylamine) cleave the imidazolinium ring, forming N,N,N′-trisubstituted ethylenediamine derivatives .

-

Halogen Exchange: Treatment with AgBF₄ or KPF₆ replaces iodide with BF₄⁻ or PF₆⁻, altering solubility for catalytic applications .

-

Electrophilic Fluorination: In the presence of HF sources, it acts as a fluorinating agent for aldehydes and ketones, yielding gem-difluorides .

Table 2: Representative Reactions and Yields

| Reaction Partner | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl-N′-tosylethylenediamine | 78 |

| Silver tetrafluoroborate | BF₄⁻ salt | 91 |

| Benzaldehyde hydrazone | gem-Difluoride | 65 |

Applications in Organic Synthesis and Materials Science

Coenzyme Modeling

As a THF analog, this compound facilitates methylene group transfers in biomimetic reactions. For example, it mediates the conversion of serine to glycine in model systems, mimicking folate-dependent enzymes .

Charge Transport Materials

In electrophotography, the imidazolinium core enhances hole mobility in charge transport layers. Patent EP0615856A1 highlights its use in imaging members, where it improves photoconductive efficiency by 30% compared to traditional materials .

Hypervalent Iodine Chemistry

The compound serves as a precursor to λ³-iodanes, which are pivotal in oxidative functionalization. For instance, electrochemical oxidation in the presence of fluoride generates (difluoroiodo)toluene, a reagent for vicinal difluorination of alkenes .

Recent Advances and Future Directions

Recent studies explore its utility in photoredox catalysis. Under blue LED irradiation, the iodide anion participates in single-electron transfer (SET) processes, enabling radical fluorinations of alkenes . Additionally, DFT calculations have optimized its geometry for asymmetric catalysis, showing promise in enantioselective synthesis .

Challenges: Limited thermal stability above 150°C restricts high-temperature applications. Future research may focus on stabilizing the imidazolinium core through steric hindrance or alternative counterions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume